molecular formula C9H14N2O B8713156 3-Methyl-2-(pyrazin-2-yl)butan-2-ol

3-Methyl-2-(pyrazin-2-yl)butan-2-ol

Cat. No. B8713156
M. Wt: 166.22 g/mol
InChI Key: GACRKHKOILBNDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-(pyrazin-2-yl)butan-2-ol is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-2-(pyrazin-2-yl)butan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-2-(pyrazin-2-yl)butan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Methyl-2-(pyrazin-2-yl)butan-2-ol

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-methyl-2-pyrazin-2-ylbutan-2-ol

InChI

InChI=1S/C9H14N2O/c1-7(2)9(3,12)8-6-10-4-5-11-8/h4-7,12H,1-3H3

InChI Key

GACRKHKOILBNDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C1=NC=CN=C1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-iodopyrazine (10 g, 48.55 mmol) in dry diethyl ether (100 ml) was cooled to −78° C. n-BuLi (2.5M in hexanes) (20.39 ml of 2.5 M, 50.98 mmol) was added dropwise over 10 minutes. A brown heterogeneous mixture was produced and it was stirred at −78° C. for 10 minutes, then warmed to −50° C. and stirred for an additional 60 minutes. The mixture was then re-cooled to −78° C. and 3-methylbutan-2-one (5.227 g, 6.493 ml, 60.69 mmol) was added. The mixture was stirred for 10 minutes. Further diethyl ether (10 ml) was added. The mixture was then allowed to warm to ambient. A saturated ammonium chloride aqueous solution (40 ml) and ethyl acetate (100 ml) were added and the mixture stirred for 5 minutes. The organic layer was separated and the aqueous extracted with ethyl acetate. The combined extracts were dried over magnesium sulfate, filtered and concentrated. The crude was purified on silica-gel, eluting with 40% ethyl acetate/petrol to afford the title compound as a pale yellow oil (4.74 g, 60%). 1H NMR (CDCl3) 0.75 (3H, d), 0.99-1.01 (3H, d), 1.58 (3H, s), 2.05-2.09 (1H, m), 4.10-4.40 (1H, m), 8.51-8.52 (2H, m), 8.73 (1H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20.39 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.493 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
60%

Synthesis routes and methods II

Procedure details

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